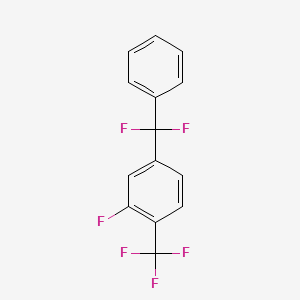

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene

Vue d'ensemble

Description

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, altering the oxidation state of the carbon atoms in the benzene ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Pharmaceutical Development

The compound is being investigated for its potential as a drug candidate due to its unique electronic properties conferred by the trifluoromethyl and difluorophenyl groups. Research indicates that compounds with similar structures can modulate biological pathways effectively, particularly in targeting enzymes involved in neurodegenerative diseases like Alzheimer’s disease. The modulation of beta-secretase activity is one area where this compound could play a role, as indicated by related patents and research findings .

2. Anticancer Research

Fluorinated compounds have shown promise in anticancer therapies. The unique electronic properties of 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene may enhance the selectivity and efficacy of anticancer agents. Studies are ongoing to evaluate its effectiveness against various cancer cell lines, leveraging its ability to penetrate cell membranes due to its lipophilic nature.

Materials Science

1. Polymer Chemistry

The incorporation of fluorinated compounds into polymers can significantly enhance their thermal stability and chemical resistance. This compound can be utilized as a monomer or additive in the synthesis of high-performance polymers used in coatings, adhesives, and sealants.

2. Surface Modification

Fluorinated materials are known for their low surface energy properties, making them ideal for applications requiring non-stick or hydrophobic surfaces. This compound can be employed in surface treatments to impart these characteristics to various substrates.

Environmental Studies

1. Environmental Monitoring

Fluorinated compounds are often studied for their environmental impact due to their persistence and bioaccumulation potential. Research into the degradation pathways of this compound is crucial for understanding its environmental fate and developing strategies for remediation.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development for neurodegenerative diseases | Modulates enzyme activity; potential anticancer properties |

| Materials Science | Polymer synthesis | Enhances thermal stability; chemical resistance |

| Environmental Studies | Monitoring environmental impact | Understanding degradation pathways |

Case Studies

Case Study 1: Beta-Secretase Modulation

Research published in patent literature highlights the use of fluorinated compounds similar to this compound in modulating beta-secretase activity, which is critical in Alzheimer's disease treatment strategies . These compounds have shown promise in preclinical models, indicating potential therapeutic avenues.

Case Study 2: Fluorinated Polymers

Studies on the incorporation of fluorinated monomers into polymer matrices demonstrate improved performance characteristics such as increased durability and resistance to solvents. The application of this compound in polymer chemistry could lead to advancements in materials used across various industries, including automotive and aerospace sectors.

Mécanisme D'action

The mechanism of action of 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in cellular processes, making it a valuable compound in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Bis(trifluoromethyl)benzene: Another fluorinated benzene derivative with similar electron-withdrawing properties.

1-Bromo-4-(difluoromethyl)benzene: A compound with a bromine atom and difluoromethyl group attached to the benzene ring.

Uniqueness

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene is unique due to the specific arrangement and number of fluorine atoms, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Activité Biologique

4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine and agriculture.

- Chemical Formula : C15H12F5

- Molecular Weight : 295.25 g/mol

- Structure : The compound features a trifluoromethyl group and two fluorine atoms attached to distinct phenyl rings, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antiviral agent and its efficacy against pests in agricultural settings.

Antiviral Activity

Recent studies have indicated that this compound exhibits promising antiviral properties. For instance, it has been shown to inhibit specific viral enzymes critical for the replication of viruses such as HCV (Hepatitis C Virus). The following table summarizes the findings related to its antiviral activity:

| Study Reference | Virus Targeted | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| HCV | Inhibition of NS5B RNA polymerase | 32.2 | |

| TMV | Disruption of viral replication cycle | 30.57 |

Insecticidal Activity

In agricultural applications, the compound has been evaluated for its effectiveness against nematodes and other pests. It was found to possess significant insecticidal properties, making it a candidate for developing new pest control agents.

| Study Reference | Pest Targeted | Efficacy (%) | Application Method |

|---|---|---|---|

| Nematodes | 49.9 | Soil application | |

| Aphids | High efficacy | Foliar spray |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound's structural features allow it to bind effectively to viral enzymes, inhibiting their function and thereby preventing viral replication.

- Cell Membrane Interaction : The presence of multiple fluorine atoms enhances lipophilicity, allowing the compound to penetrate cell membranes more easily, which is crucial for its antiviral activity.

- Signal Transduction Pathways : Research indicates that this compound may modulate various cellular signaling pathways, contributing to its biological efficacy.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Antiviral Efficacy : A study conducted on HCV-infected cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent.

- Agricultural Trials : Field trials assessing the effectiveness of this compound against nematodes showed a marked reduction in pest populations when applied at recommended dosages, indicating its viability as a sustainable agricultural solution.

Q & A

Q. Basic: What are the established synthetic routes for 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves sequential halogenation and fluorination steps. A common approach includes:

- Step 1: Starting with a substituted benzene derivative (e.g., 2-fluoro-1-(trifluoromethyl)benzene), introduce a bromomethyl group via radical bromination or Friedel-Crafts alkylation .

- Step 2: Perform nucleophilic aromatic substitution (SNAr) with difluorophenylmagnesium bromide under anhydrous conditions (THF, −78°C to room temperature).

- Optimization: Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions or Lewis acids (e.g., AlCl₃) to enhance electrophilicity. Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and temperature .

Propriétés

IUPAC Name |

4-[difluoro(phenyl)methyl]-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6/c15-12-8-10(6-7-11(12)14(18,19)20)13(16,17)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATPJHOIFUCJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.